molecular formula C5H5N5O2 B2850983 [1,2,5]Oxadiazolo[3,4-b]pyrazinamine,6-methoxy-(9CI) CAS No. 339338-74-8

[1,2,5]Oxadiazolo[3,4-b]pyrazinamine,6-methoxy-(9CI)

Cat. No.: B2850983
CAS No.: 339338-74-8
M. Wt: 167.128
InChI Key: HRAFWRRZPYTPED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1,2,5]Oxadiazolo[3,4-b]pyrazinamine,6-methoxy-(9CI) is a heterocyclic compound featuring a fused oxadiazole-pyrazine core with a methoxy substituent at the 6-position and an amine group. This structure places it within a broader class of electron-deficient aromatic systems, where the oxadiazolo[3,4-b]pyrazine moiety acts as a strong electron-withdrawing group (EWG) .

Properties

IUPAC Name

5-methoxy-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5O2/c1-11-5-2(6)7-3-4(8-5)10-12-9-3/h1H3,(H2,6,7,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRAFWRRZPYTPED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=NON=C2N=C1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of [1,2,5]Oxadiazolo[3,4-b]pyrazinamine,6-methoxy-(9CI) involves reactions of direct C-H bond functionalization. For example, [1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-dione can be synthesized directly from 3,4-diaminofurazan and oxalic acid by a one-step amide condensation reaction. The reaction conditions typically involve refluxing the reactants in an acidic medium

Chemical Reactions Analysis

[1,2,5]Oxadiazolo[3,4-b]pyrazinamine,6-methoxy-(9CI) undergoes various chemical reactions, primarily nitration reactions. These reactions are used to develop new promising components for explosives, rocket fuel, and gunpowder. Common reagents for these reactions include nitric acid and sulfuric acid, and the reactions are typically carried out under controlled temperature conditions. The major products formed from these reactions are nitrated derivatives of the original compound.

Scientific Research Applications

Role of Mitochondrial Uncouplers

Mitochondrial uncouplers are compounds that disrupt the proton gradient across the mitochondrial membrane, leading to increased energy expenditure and reduced fat accumulation. Recent studies have highlighted the potential of [1,2,5]oxadiazolo[3,4-b]pyrazinamine derivatives as effective mitochondrial uncouplers.

Case Study: Structure-Activity Relationship (SAR)

Research has demonstrated that modifications to the oxadiazolo[3,4-b]pyrazine core can significantly influence the efficacy of these compounds. For instance:

  • 6-amino derivatives were found to enhance mitochondrial respiration in L6 myoblast cells.
  • A specific compound, SHS4121705 , exhibited an effective concentration (EC50) of 4.3 μM and showed promising results in reducing liver triglyceride levels in a STAM mouse model of NASH when administered at 25 mg/kg/day .

Efficacy in Preclinical Models

In preclinical studies involving STZ-induced mouse models of NASH:

  • Compounds derived from [1,2,5]oxadiazolo[3,4-b]pyrazinamine demonstrated significant improvements in liver health markers such as alanine aminotransferase levels and NAFLD activity scores.
  • The SAR investigations revealed that certain substitutions on the aniline moiety could enhance potency while maintaining safety profiles .

Synthesis of Derivatives

The synthesis of [1,2,5]oxadiazolo[3,4-b]pyrazinamine derivatives typically involves:

  • Starting Material : 5,6-dichloro-[1,2,5]oxadiazolo[3,4-b]pyrazine.
  • Reactions : The compound is subjected to various substitution reactions with alkyl or aryl amines followed by hydroxylation processes.
  • Characterization : The synthesized compounds are characterized using techniques such as NMR and mass spectrometry to confirm their structures and purity.

Summary of Key Findings

The following table summarizes key findings from recent studies on [1,2,5]oxadiazolo[3,4-b]pyrazinamine derivatives:

CompoundEC50 (μM)Liver Triglyceride ReductionOther Effects
SHS41217054.3SignificantImproved ALT levels
Unsymmetrical Analog (10b)0.191ModerateIncreased OCR in hepatocytes
Hydroxylated Derivative (12i)1.8SignificantEnhanced metabolic stability

Mechanism of Action

The mechanism of action of [1,2,5]Oxadiazolo[3,4-b]pyrazinamine,6-methoxy-(9CI) involves mitochondrial uncoupling. This process disrupts the proton gradient across the mitochondrial membrane, leading to a decrease in ATP production and an increase in heat generation. These properties make the compound a potential candidate for the treatment of metabolic disorders such as nonalcoholic steatohepatitis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Electron-Withdrawing Strength

The oxadiazolo[3,4-b]pyrazine fragment exhibits stronger electron-withdrawing properties than its thiadiazolo[3,4-b]pyrazine and quinoxaline counterparts. Electrochemical studies show that the oxadiazolo derivatives have lower reduction potentials, indicating higher electron affinity . For example:

  • SCE)

The methoxy group in the 6-position may slightly offset this EWG effect by donating electron density, altering redox behavior compared to unsubstituted oxadiazolo derivatives.

Photophysical Properties

Solid-State Emission

All three core structures (oxadiazolo, thiadiazolo, quinoxaline) exhibit solid-state luminescence, but emission wavelengths vary:

Compound Emission Range (nm) Stokes Shift (nm)
Oxadiazolo[3,4-b]pyrazine 450–550 (cyan-green) Moderate
Thiadiazolo[3,4-b]pyrazine 550–650 (yellow-red) Larger
Quinoxaline 600–750 (red-NIR) Extra-large

Quinoxaline derivatives display aggregation-induced emission (AIE) and twisted intramolecular charge transfer (TICT), leading to solvatochromism and large Stokes shifts (>150 nm) . The methoxy-substituted oxadiazolo analog is expected to show redshifted emission compared to its parent due to increased conjugation or polarity.

Solution-Phase Behavior
  • Quinoxaline derivatives: Emissive in dichloromethane (DCM) with solvatochromic shifts.
  • Oxadiazolo derivatives: Typically non-emissive in solution due to rapid non-radiative decay, but solid-state emission remains intense .

Nonlinear Optical (NLO) Response

The oxadiazolo[3,4-b]pyrazine fragment enhances NLO properties due to its strong EWG nature. However, when compared to 4,4′-biphenylene-linked analogs, the 2,4′-biphenylene linker in these derivatives reduces intramolecular charge transfer (ICT), resulting in lower NLO responses . Methoxy substitution may further modulate hyperpolarizability by altering electron density distribution.

Biological Activity

The compound [1,2,5]Oxadiazolo[3,4-b]pyrazinamine,6-methoxy-(9CI) (CAS: 339338-74-8) is a member of the oxadiazole family, which has garnered significant attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C5_5H5_5N5_5O2_2
  • Molar Mass : 167.13 g/mol
  • Structural Characteristics : The oxadiazole ring system is known for its ability to interact with various biological targets, making it a promising scaffold for drug development.

Research indicates that compounds containing the oxadiazole scaffold exhibit a variety of biological activities primarily through:

  • Anticancer Activity : Many derivatives have shown cytotoxic effects against various cancer cell lines by inhibiting key enzymes involved in cell proliferation and survival. Notable targets include:
    • Histone Deacetylases (HDAC) : Inhibition leads to altered gene expression associated with cancer progression.
    • Thymidylate Synthase : Disruption of DNA synthesis in rapidly dividing cancer cells.
    • Telomerase : Targeting this enzyme can limit the replicative potential of cancer cells.
  • Antimicrobial Properties : Some derivatives have demonstrated significant antibacterial and antifungal activities. For instance, studies have shown that certain oxadiazole derivatives effectively inhibit pathogens such as Escherichia coli and Candida albicans .

Case Studies

  • Anticancer Studies :
    • A study highlighted the synthesis and evaluation of several 1,3,4-oxadiazole derivatives, revealing that some compounds exhibited potent anticancer activity against various human cancer cell lines. The structure-activity relationship (SAR) indicated that modifications at specific positions on the oxadiazole ring can enhance cytotoxicity .
  • Antimicrobial Activity :
    • In another investigation, newly synthesized oxadiazole derivatives were tested for their antimicrobial efficacy. Compounds demonstrated significant inhibition against Pseudomonas aeruginosa and Staphylococcus aureus, showcasing their potential as therapeutic agents in treating infections .
  • Mitochondrial Uncoupling :
    • Research into mitochondrial uncouplers indicated that certain derivatives of [1,2,5]oxadiazolo[3,4-b]pyrazinamine could lower liver triglyceride levels and reduce inflammation in models of nonalcoholic steatohepatitis (NASH), suggesting metabolic benefits beyond traditional anticancer properties .

Data Tables

Biological ActivityTargetEffect
AnticancerHDACInhibition leads to apoptosis in cancer cells
AntimicrobialE. coliSignificant growth inhibition observed
AntifungalC. albicansEffective at low concentrations
MetabolicLiver TriglyceridesReduction in NASH model

Q & A

Q. What are the optimal synthetic routes for [1,2,5]Oxadiazolo[3,4-b]pyrazinamine derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : A key approach involves using disulfenyl dichloride intermediates with primary amines. For example, reactions with benzylamine in dichloromethane and triethylamine (1:1:2 molar ratio) yield 1,3,2-dithiazole derivatives, as confirmed by mass spectrometry and NMR . However, electron-withdrawing substituents (e.g., chloro or nitro groups) on aromatic amines hinder reactivity, necessitating basic amines like aniline. Purification via reverse-phase chromatography (C18 column, acetonitrile/water) is critical for isolating high-purity products .

Q. How can researchers validate the structural integrity of [1,2,5]Oxadiazolo[3,4-b]pyrazinamine derivatives?

  • Methodological Answer : Multimodal characterization is essential:
  • Mass spectrometry (MS) for molecular weight confirmation.
  • <sup>1</sup>H/<sup>13</sup>C NMR to verify substituent positions and ring connectivity .
  • X-ray crystallography for unambiguous structural elucidation, as demonstrated for pentacyclic analogs like [1,2,5]oxadiazolo[3′′,4′′:5′,6′]pyrazino[2′,3′:5,6][1,2,4]thiadiazino[3,4-b][1,3]benzothiazole .

Advanced Research Questions

Q. How can computational tools enhance the design of [1,2,5]Oxadiazolo[3,4-b]pyrazinamine-based reactions?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, reducing trial-and-error experimentation. For instance, reaction path searches combined with machine learning can prioritize viable synthetic routes. Computational feedback loops refine experimental parameters, such as solvent polarity and temperature, to optimize yields .

Q. What strategies resolve contradictions in reactivity data for amine substrates in [1,2,5]Oxadiazolo synthesis?

  • Methodological Answer : Discrepancies arise from electronic and steric effects. For example, electron-deficient aromatic amines (e.g., 4-nitroaniline) fail to react with disulfenyl dichloride, while basic amines (e.g., benzylamine) proceed efficiently . Systematic screening with Hammett substituent constants (σ) and steric maps can rationalize these trends. Controlled experiments under inert atmospheres (-10°C to 40°C) further isolate temperature-dependent decomposition pathways .

Q. How can researchers leverage heterocyclic functionalization to modulate bioactivity in [1,2,5]Oxadiazolo analogs?

  • Methodological Answer : Substituent engineering at the 5- and 6-positions of the pyrazine core alters electronic properties and binding affinity. For example:
  • Phenoxy groups (e.g., 4-chlorophenoxy) enhance lipophilicity, improving membrane permeability .
  • Methoxy groups at position 6 influence hydrogen-bonding interactions, as shown in structure-activity relationship (SAR) studies of related quinoxaline derivatives .
    In vitro assays (e.g., enzyme inhibition) paired with molecular docking validate these modifications .

Data Analysis and Experimental Design

Q. What statistical frameworks are recommended for analyzing heterogeneous reaction data in oxadiazolo-pyrazine synthesis?

  • Methodological Answer : Multivariate analysis (e.g., principal component analysis, PCA) identifies dominant factors (e.g., solvent polarity, amine basicity) affecting yields. Response surface methodology (RSM) optimizes interdependent variables (e.g., temperature, stoichiometry). For example, a 3<sup>2</sup> factorial design revealed that dichloromethane and triethylamine concentrations significantly impact dithiazole formation .

Q. How can AI-driven platforms accelerate the discovery of novel [1,2,5]Oxadiazolo derivatives?

  • Methodological Answer : AI algorithms (e.g., generative adversarial networks, GANs) propose novel structures based on existing libraries. Automated workflows in software like COMSOL Multiphysics simulate reaction kinetics and thermodynamics, predicting regioselectivity and byproduct formation. Integration with robotic labs enables high-throughput screening of reaction conditions .

Critical Challenges

Q. What are the limitations of current purification techniques for [1,2,5]Oxadiazolo derivatives, and how can they be mitigated?

  • Methodological Answer : Traditional column chromatography struggles with polar byproducts. Alternatives include:
  • Preparative HPLC with polar stationary phases (e.g., C18).
  • Crystallization using solvent pairs (e.g., ethyl acetate/hexane) to enhance purity .
  • Membrane filtration for nanoscale impurities, as outlined in separation technology frameworks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.